5-Methyl-3-phenyl-4-isoxazolamine
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Overview
Description
Synthesis Analysis
The synthesis of 5-Methyl-3-phenyl-4-isoxazolamine involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . One of the synthesis methods involves reaction conditions with ammonium chloride and zinc in water at 0 - 5 degrees .Molecular Structure Analysis
The molecular structure of 5-Methyl-3-phenyl-4-isoxazolamine can be represented by the linear formula C10H10O1N2 . The InChI key for this compound is DFYYXEYQFSSWJD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Methyl-3-phenyl-4-isoxazolamine is a solid substance . The molecular weight of this compound is 174.2 .Scientific Research Applications
Isoxazole, the core structure of this compound, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s used in the field of drug discovery and there are various synthetic methods to produce isoxazoles . But the specific applications of “5-Methyl-3-phenyl-4-isoxazolamine” in this field or others are not specified.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . The safety information pictograms associated with this compound include GHS07, and the hazard classifications include Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 .
properties
IUPAC Name |
5-methyl-3-phenyl-1,2-oxazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMOVJWPTZATFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372673 |
Source
|
Record name | 5-METHYL-3-PHENYL-4-ISOXAZOLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-phenyl-4-isoxazolamine | |
CAS RN |
21169-65-3 |
Source
|
Record name | 5-METHYL-3-PHENYL-4-ISOXAZOLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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